molecular formula C22H17NOS B3009565 N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide CAS No. 477502-88-8

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide

Cat. No.: B3009565
CAS No.: 477502-88-8
M. Wt: 343.44
InChI Key: VRNOGDOXPYFJEX-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a chemical compound with the CAS Registry Number 477502-88-8 . Its molecular formula is C22H17NOS, and it has a molecular weight of 343.44 g/mol . This compound is part of a class of molecules featuring the diphenylacetamide scaffold, which is a structure of interest in medicinal chemistry research . The presence of the benzothiophene moiety is a significant feature, as this heterocyclic system is found in compounds investigated for various biological activities. For instance, research into benzothiophene-containing derivatives has identified structures with promising antiseizure and analgesic properties in preclinical models . The compound is supplied for laboratory research purposes only. All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOGDOXPYFJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide typically involves the reaction of 1-benzothiophen-5-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The structural complexity of the compound makes it suitable for use in the synthesis of advanced materials, including organic semiconductors and polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide with key analogs, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.

Core Heterocycle Modifications

  • Benzothiophene vs. Benzothiazole: The substitution of benzothiophene (sulfur-containing) for benzothiazole (sulfur- and nitrogen-containing) alters electronic properties. For example, N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () may exhibit enhanced solubility in polar solvents compared to the benzothiophene analog due to nitrogen’s electronegativity .

Substituent Effects

Substituents on the heterocycle or acetamide moiety significantly influence reactivity and bioactivity:

Compound Name Key Substituents Synthesis Method Yield Reference
N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide CF₃ at benzothiazole-6-position Microwave irradiation (110°C) 42%
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Acetamide-linked diphenyl group Room-temperature coupling Not reported
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide Ethoxy-sulfamoylphenyl group Not specified Not reported
  • Sulfamoyl and Ethoxy Groups : The sulfamoylphenyl-ethoxy substituent in ’s compound introduces hydrogen-bonding and solubility-enhancing properties, which may favor pharmacokinetic profiles .

Physicochemical Implications

  • Diphenylacetamide Backbone : The 2,2-diphenylacetamide moiety, common across all analogs, provides rigidity and steric bulk, likely influencing binding to hydrophobic protein pockets.

Research Findings and Limitations

  • Structural Diversity: The analogs demonstrate that minor modifications (e.g., CF₃, sulfamoyl) can dramatically alter synthetic accessibility and physicochemical behavior.
  • Data Gaps : Biological activity data (e.g., IC₅₀, binding affinities) are absent in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, commonly referred to as Edonerpic, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.

Target Interaction
The primary biological target of Edonerpic is the Amyloid beta A4 protein , which is implicated in the pathogenesis of Alzheimer's disease. The compound exhibits neuroprotective properties , primarily by preventing neurodegeneration induced by amyloid-beta aggregation.

Biochemical Pathways
Edonerpic's interaction with amyloid-beta leads to several biochemical effects:

  • Inhibition of Amyloid Aggregation : By binding to amyloid-beta, Edonerpic inhibits its aggregation, which is crucial in reducing neurotoxicity associated with Alzheimer's disease.
  • Neuroprotection : The compound has been shown to protect neuronal cells from apoptosis induced by amyloid-beta toxicity, thereby promoting cell survival and function.

In Vitro Studies

Several studies have evaluated the biological activity of Edonerpic in vitro:

  • Neuroprotective Effects : In cell culture models, Edonerpic demonstrated significant neuroprotective effects against amyloid-beta-induced toxicity. Doses as low as 10 µM were effective in reducing cell death in neuronal cultures.
  • Antimicrobial Activity : While primarily studied for its neuroprotective properties, Edonerpic and its derivatives have shown some antimicrobial activity against various bacterial strains, although these findings are less prominent compared to its neuroprotective effects .
  • Cytotoxicity Assessment : In assays measuring cytotoxicity, Edonerpic exhibited a CC50 value of approximately 64 µM, indicating that while it possesses some cytotoxic effects at higher concentrations, it remains relatively safe at therapeutic doses .

Case Studies

A notable study highlighted the use of Edonerpic in a mouse model of Alzheimer's disease. Mice treated with Edonerpic showed reduced amyloid plaque formation and improved cognitive function compared to untreated controls. Behavioral tests indicated enhanced memory retention and learning capabilities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
NeuroprotectionReduced cell death10 µM
AntimicrobialModerate activity against bacteriaVaries
CytotoxicityCC50 ~ 64 µM-

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